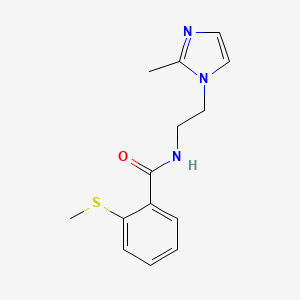

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide involves complex reactions that yield compounds with significant biological activity. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential of the 1H-imidazol-1-yl moiety as a core structure for developing pharmacologically active compounds (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction. For instance, Wang et al. (2009) synthesized and characterized nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, highlighting the role of molecular structure in their catalytic performance (Wang, Shen, & Sun, 2009).

Chemical Reactions and Properties

Chemical reactions involving N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide derivatives have been explored for their potential in creating novel compounds with enhanced properties. For example, Tomorowicz et al. (2020) focused on the synthesis, antitumor evaluation, and QSAR of novel derivatives, providing insights into their chemical reactivity and interactions with biological targets (Tomorowicz et al., 2020).

Physical Properties Analysis

Investigations into the physical properties of such compounds include studies on their crystal structure and stability. Kumar et al. (2020) conducted a one-pot synthesis and crystal structure analysis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, revealing important aspects of the compound's physical characteristics (Kumar et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide and its derivatives have been explored through various studies, including their reactivity and potential as catalysts or in forming supramolecular structures. Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators, focusing on the role of methyl functionality and S⋯O interaction in gelation behavior (Yadav & Ballabh, 2020).

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

Compounds with the 1H-imidazol-1-yl moiety, similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds were found to exhibit potency in vitro, comparable to sematilide, a selective class III agent, indicating their potential as antiarrhythmic agents (Morgan et al., 1990).

Corrosion Inhibition

An experimental and theoretical study on imidazoline and its derivatives highlighted their good corrosion inhibition efficiency in acid media. This suggests that derivatives of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide could also be explored for their corrosion inhibitory properties (Cruz et al., 2004).

Supramolecular Gelators

Research into N-(thiazol-2-yl) benzamide derivatives, which share structural similarities with N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide, demonstrated their ability to act as supramolecular gelators. This study sheds light on the impact of methyl functionality and non-covalent interactions on gelation behavior, suggesting applications in materials science (Yadav & Ballabh, 2020).

Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II receptor antagonists featuring the imidazolyl moiety was synthesized, demonstrating potent antihypertensive effects upon oral administration. This research indicates the potential of such compounds in developing new treatments for hypertension (Carini et al., 1991).

Antimicrobial and Antitumor Agents

Novel hybrid molecules combining benzimidazole–oxadiazole were synthesized, showing promising antimicrobial activities. This suggests the utility of structurally related compounds in the search for new antimicrobial and antitumor agents (Shruthi et al., 2016).

Propiedades

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-11-15-7-9-17(11)10-8-16-14(18)12-5-3-4-6-13(12)19-2/h3-7,9H,8,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVUCXRFOSSGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)

![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)

![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)

![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)

![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)